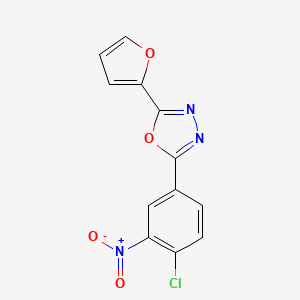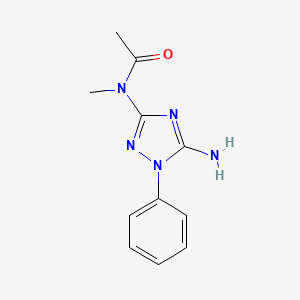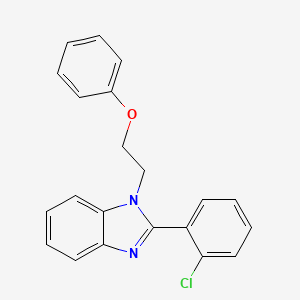![molecular formula C13H13N3O B5798957 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, also known as DMIBEE, is a chemical compound that has been studied for its potential applications in various scientific fields. DMIBEE is a heterocyclic compound that contains both imidazole and benzimidazole rings, and its synthesis method involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride. In
作用机制
The mechanism of action of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways and receptors in the cell. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors by binding to the benzodiazepine site.
Biochemical and Physiological Effects:
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to inhibit cell proliferation, induce apoptosis, and inhibit the expression of various oncogenes and cytokines. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased neuronal inhibition and reduced excitability.
实验室实验的优点和局限性
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dosages is necessary to ensure accurate and reliable results.
未来方向
There are several future directions for research on 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, including the development of new synthetic methods, the exploration of its potential applications in other scientific fields, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone. The yield of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone can be improved by using a polar solvent such as dimethylformamide or dimethyl sulfoxide.
科学研究应用
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, antimicrobial research, and neuroscience research. In cancer research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antimicrobial research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In neuroscience research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
属性
IUPAC Name |
1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)16-11-7-5-4-6-10(11)15(3)13(16)14-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMPTPILSUWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)



![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)

![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)
![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)